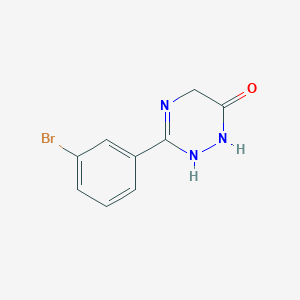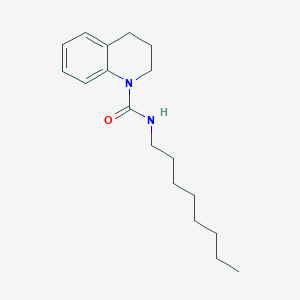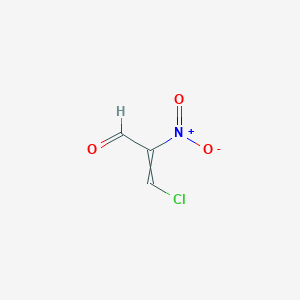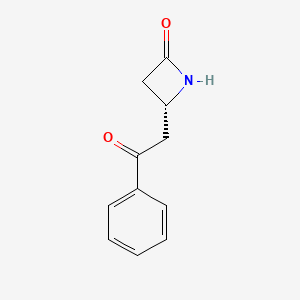
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one is a chiral azetidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the [2+2] cycloaddition of an imine with a ketene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of azetidinone derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the azetidinone ring is opened or modified.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can inhibit enzyme activity by mimicking the transition state of enzyme substrates, thereby blocking the active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
Penicillins: β-lactam antibiotics with a similar azetidinone ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activity and chemical reactivity compared to other β-lactam compounds.
Properties
CAS No. |
88139-46-2 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(4R)-4-phenacylazetidin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-10(6-9-7-11(14)12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChI Key |
NKVFCWFKCHZKSH-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](NC1=O)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC1=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


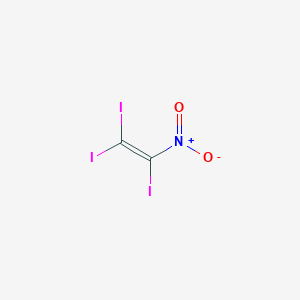
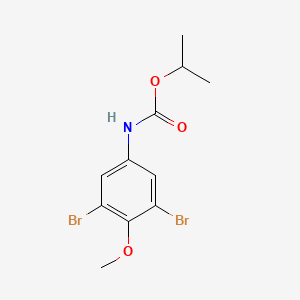
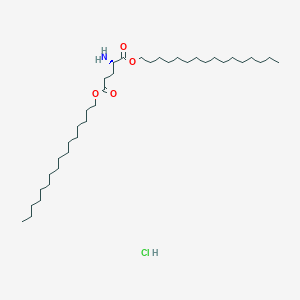
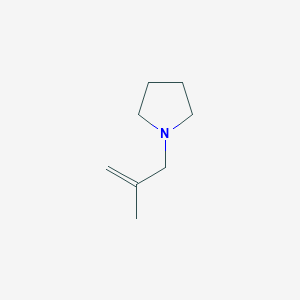
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
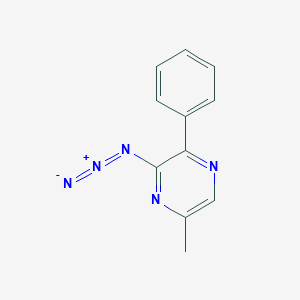
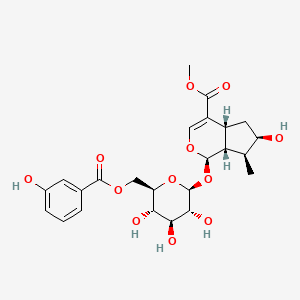
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

